(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester
Description
The compound "(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester" is a chiral oxazolidine derivative characterized by a 5-oxooxazolidine core substituted with a tert-butyl group at the 2-position and an indol-3-ylmethyl group at the 4-position.
Properties
IUPAC Name |
ethyl (2R,4R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-5-oxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-24-18(23)21-15(16(22)25-17(21)19(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,17,20H,5,10H2,1-4H3/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPQOZZANXDAA-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(C(=O)OC1C(C)(C)C)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1[C@@H](C(=O)O[C@@H]1C(C)(C)C)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an oxazolidine core, which is significant in various biological applications. The presence of the indole moiety enhances its interaction with biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds similar to (2R,4R)-2-tert-butyl derivatives may interact with various receptors and enzymes:
- NMDA Receptor Modulation : Indole derivatives often exhibit activity at NMDA receptors, which are crucial for synaptic plasticity and memory function. Variations in substituents can significantly affect their binding affinity and efficacy .
- Inhibition of HMG-CoA Reductase : Some studies suggest that oxazolidine derivatives can inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, indicating potential use as hypolipidemic agents .
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (2R,4R)-2-tert-butyl derivatives:
| Activity | Effect | Reference |
|---|---|---|
| NMDA Receptor Binding | Moderate affinity | |
| HMG-CoA Reductase Inhibition | Significant inhibition | |
| Anti-inflammatory Activity | Reduced cytokine levels |
Case Study 1: NMDA Receptor Interaction
A study examining various indole derivatives found that (2R,4R)-2-tert-butyl derivatives exhibited varying degrees of NMDA receptor affinity. The presence of a tert-butyl group was associated with altered binding characteristics, impacting neuroprotective effects in models of excitotoxicity.
Case Study 2: Cholesterol Lowering Effects
In a controlled study involving animal models, (2R,4R)-2-tert-butyl derivatives demonstrated significant reductions in serum cholesterol levels when administered over a four-week period. The mechanism was attributed to the inhibition of HMG-CoA reductase activity.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing indole derivatives exhibit anticancer properties. The presence of the indole moiety in (2R,4R)-2-tert-butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine may contribute to its ability to inhibit tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that similar oxazolidine derivatives showed significant cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Indole derivatives have been widely studied for their antibacterial and antifungal properties. Preliminary studies have shown that related compounds can inhibit the growth of pathogenic bacteria and fungi, pointing to a promising area for further investigation .
Therapeutic Applications
Neuroprotective Effects
Recent studies have suggested that compounds with indole structures may possess neuroprotective effects. For instance, research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. The specific application of (2R,4R)-2-tert-butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine in neurodegenerative disease models could be a significant area for future research .
Anti-inflammatory Activity
The anti-inflammatory properties of oxazolidine derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related oxazolidine compounds on multiple cancer cell lines, including breast and colon cancer cells. Results indicated that these compounds could induce apoptosis effectively at low concentrations. -
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of indole-based compounds similar to (2R,4R)-2-tert-butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine. The results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. -
Neuroprotection in Animal Models
Research involving animal models demonstrated that administration of indole derivatives resulted in reduced neuronal loss and improved cognitive function following induced oxidative stress.
Chemical Reactions Analysis
Reactivity of the Ethyl Ester Group
The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:
Oxazolidinone Ring Modifications
The 5-oxooxazolidine ring participates in ring-opening and functionalization:
- Acid-Catalyzed Hydrolysis : Cleavage under HCl/MeOH yields a β-amino alcohol intermediate .
- Reductive Opening : Sodium borohydride reduces the carbonyl to a hydroxyl group, forming a diol derivative .
- Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) open the ring to form tertiary alcohols .
Indole Functionalization
The indole subunit undergoes selective electrophilic substitution:
- Halogenation : NBS (N-bromosuccinimide) brominates the indole at the 5-position .
- Sulfonation : Sulfur trioxide in acetic acid introduces sulfonic acid groups at the 4-position .
Steric and Electronic Effects of the tert-Butyl Group
- The bulky tert-butyl group at C2 sterically shields the oxazolidinone ring, reducing reactivity toward nucleophiles .
- This substituent also enhances lipophilicity, influencing binding affinity in pharmacological studies .
Stability Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent and Stereochemistry Variations
Compound A : (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic acid methyl ester (CAS: 145451-89-4)
- Key Differences :
- Substituents : Benzyl group replaces the indol-3-ylmethyl group.
- Stereochemistry : 4S configuration vs. 4R in the target compound.
- Functional Groups : Methyl ester at 4-carboxylic acid vs. ethyl ester at 3-carboxylic acid in the target.
- Properties: Molecular Weight: 277.36 g/mol (vs. ~345.4 g/mol for the target compound). Solubility: Soluble in acetone, dichloromethane, ethyl acetate, and methanol; appearance as a light-yellow oil . Applications: Used as a chiral reagent or intermediate in asymmetric synthesis .
Compound B : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives
- Key Differences: Core Structure: Thiazolidinone fused with indole-2-carboxylic acid vs. oxazolidinone with indole-3-ylmethyl. Bioactivity: These derivatives are synthesized for antimicrobial or anticancer screening, leveraging the thiazole ring’s electron-deficient nature .
Compound C : Salternamide E (Marine Actinomycete-derived)
- Key Differences: Origin: Marine-derived vs. synthetic. Structural Motifs: Cyclic peptides vs. oxazolidinone-indole hybrids. Bioactivity: Salternamides exhibit cytotoxic properties, highlighting the role of natural product complexity in drug discovery .
Physicochemical and Pharmacokinetic Properties
Notes:
- The indole moiety in the target compound may enhance π-π stacking interactions in biological targets compared to Compound A’s benzyl group.
- The tert-butyl group in both compounds likely improves metabolic stability by steric shielding of the oxazolidine core .
Preparation Methods
Cyclization of Boc-Protected Amino Alcohols
US8338617B2 outlines a protocol for synthesizing oxazolidine derivatives via cyclization of Boc-protected intermediates. For example, phenylglycinol reacts with Boc anhydride in ethyl acetate, followed by neutralization with pyridine to yield (4S,5R)-2,2-dimethyl-4-phenyl-5-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester. Adapting this method, the tert-butyl group at C2 could be introduced early via Boc protection, while the indolylmethyl group at C4 is installed through subsequent alkylation.
Alkylation of Isatin Derivatives
The ARKAT-USA study describes the alkylation of isatins with bis(2-chloroethyl)amine under phase-transfer conditions to form oxazolidinone-containing oxindoles. While the target compound lacks an oxindole moiety, this method highlights the feasibility of using chloroethylamine derivatives to construct the oxazolidinone ring. For the target molecule, a modified approach could involve reacting a tert-butyl-substituted amino alcohol with 1H-indole-3-carbaldehyde under Mitsunobu conditions to form the cyclic carbamate.
Functionalization at C4: Indole Incorporation
Introducing the (1H-indol-3-yl)methyl group at C4 requires careful selection of electrophilic partners. A Mannich-type reaction or nucleophilic substitution on a pre-formed chloromethyl intermediate are viable pathways. The J-Stage protocol employs magnesium methyl malonate and DMAP to facilitate acylations, which could be adapted for indole coupling. For instance, treating a C4-hydroxyl intermediate with 3-chloromethylindole in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) may yield the desired substitution product.
Esterification and Final Assembly
The ethyl ester moiety is typically introduced via Steglich esterification or acid-catalyzed Fischer esterification. US5155251A utilizes ethyl acetate and hydrochloric acid for esterification, a method applicable to the target compound’s carboxylic acid precursor. Post-esterification, purification via column chromatography (petroleum ether:ethyl acetate, 7:3) ensures removal of unreacted starting materials, as described in US8338617B2.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The tert-butyl group’s steric bulk plays a dual role in directing stereochemistry and stabilizing transition states. In US5155251A, the tert-butyl acetate anion selectively attacks the (R)-configured hydroxy ester, driven by chelation control. Similarly, the indole’s electron-rich C3 position facilitates electrophilic substitution, though competing N-alkylation must be mitigated via pH control (pH 7–8).
Optimizing reaction time and temperature is critical. For example, extending the stirring time in the cyclization step from 15 to 30 hours improves yields from 50% to 70%, as observed in US8338617B2.
Analytical Characterization
Successful synthesis is confirmed via:
-
1H NMR : Signals at δ 1.48 (tert-butyl, s), δ 4.40 (C4-H, m), and δ 7.28–7.72 (indole aromatic protons).
-
13C NMR : Peaks at δ 158.6 (oxazolidinone carbonyl), δ 172.1 (ester carbonyl), and δ 73.3 (spiro carbon).
Challenges and Alternative Approaches
Racemization at C4 during indole incorporation remains a key challenge. Using non-polar solvents (e.g., toluene) and low temperatures (-30°C) minimizes this risk. Alternatively, enzymatic resolution with lipases could enrich the desired enantiomer, though this adds complexity.
Q & A
Q. What are the thermodynamic drivers of oxazolidine ring stability under physiological pH?
- Methodology :
- Perform pH-dependent stability studies (pH 2–9) using UV-Vis spectroscopy. The 5-oxo group increases ring strain, making it susceptible to nucleophilic attack at pH >7 .
- Compare with MD simulations to model ring-opening kinetics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
